molecular formula C22H22LiN5O2 B1574223 GSK-J1 lithium salt

GSK-J1 lithium salt

カタログ番号 B1574223
分子量: 395.38
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

科学的研究の応用

GSK-3 Inhibition

GSK-J1 lithium salt, as a derivative of lithium, inhibits Glycogen Synthase Kinase-3 (GSK-3), a crucial negative regulator in various signaling pathways. Lithium acts as a direct inhibitor of GSK-3, playing a significant role in research settings to understand the role of GSK-3 in diverse biological effects. Lithium induces inhibitory N-terminal phosphorylation of GSK-3 through direct inhibition, regulating its own phosphorylation status and affecting various cellular functions (Zhang et al., 2003).

Wnt Signaling Pathway Activation

This compound's inhibition of GSK-3 beta leads to the activation of the Wnt signaling pathway. This pathway is central in the development of both invertebrates and vertebrates. Research shows that lithium can mimic the action of the Wnt pathway in vivo, leading to the accumulation of beta-catenin protein, a key component of this pathway. This activation is attributed to the inhibitory effect of lithium on GSK-3 beta (Hedgepeth et al., 1997).

Impact on Circadian Rhythm

Lithium's inhibition of GSK-3 has implications for the circadian clock. It phosphorylates and stabilizes the orphan nuclear receptor Rev-erbα, a negative component of the circadian clock. Lithium treatment leads to rapid degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a therapeutic target (Yin et al., 2006).

Therapeutic Targeting of GSK-3

This compound, through its inhibition of GSK-3, presents a potential therapeutic avenue in various diseases. Research indicates that targeting GSK-3 might be effective in developing novel mood-stabilizing medications, suggesting its critical role in neuronal signaling pathways. This approach is based on the mechanism of action of lithium and seeks to create more specific medications with fewer side effects (Gould, 2006).

Dual Inhibitory Actions and Outcomes

This compound demonstrates dual inhibitory actions on GSK-3, both directly and by increasing its inhibitory phosphorylation. These dual effects enhance lithium's influence on crucial GSK-3-regulated functions such as gene expression, cell structure, and survival (Jope, 2003).

特性

分子式

C22H22LiN5O2

分子量

395.38

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。